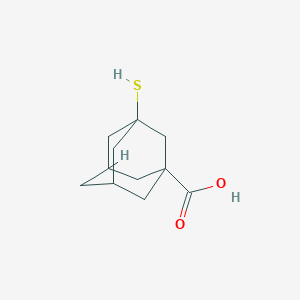![molecular formula C20H22N2O4S B275808 4-[2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275808.png)
4-[2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide is a chemical compound that is used in scientific research to study its mechanism of action and its biochemical and physiological effects. It is also known as PNU-74654 and is synthesized using a specific method.
Mechanism of Action
PNU-74654 inhibits the activity of Pim-1 kinase by binding to its active site and preventing it from phosphorylating its target proteins. This leads to a disruption of the signaling pathways that regulate cell growth and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects
PNU-74654 has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Advantages and Limitations for Lab Experiments
One advantage of using PNU-74654 in lab experiments is its specificity for Pim-1 kinase, which allows for the study of this particular signaling pathway in isolation. However, a limitation of using PNU-74654 is its potential toxicity to non-cancerous cells, which may limit its therapeutic potential.
Future Directions
Future research on PNU-74654 could focus on its potential as a cancer therapy, either alone or in combination with other treatments. It could also investigate the role of Pim-1 kinase in other diseases, such as diabetes and heart disease, and the potential of PNU-74654 as a treatment for these conditions. Additionally, further studies could explore the safety and efficacy of PNU-74654 in animal models and in clinical trials.
Synthesis Methods
The synthesis of PNU-74654 involves the reaction of 4-aminobenzenesulfonamide with 2-(2-furyl)ethylamine and 3-methoxybenzaldehyde. The reaction is catalyzed by triethylamine and yields the desired product, PNU-74654.
Scientific Research Applications
PNU-74654 has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found to inhibit the activity of a specific protein called Pim-1 kinase, which is involved in the regulation of cell growth and survival. Pim-1 kinase has been implicated in the development of certain types of cancer, making it a potential target for cancer therapy.
properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[2-[[5-(3-methoxyphenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H22N2O4S/c1-25-17-4-2-3-16(13-17)20-10-7-18(26-20)14-22-12-11-15-5-8-19(9-6-15)27(21,23)24/h2-10,13,22H,11-12,14H2,1H3,(H2,21,23,24) |
InChI Key |
AFJKVHTTXVBPKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)



![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

